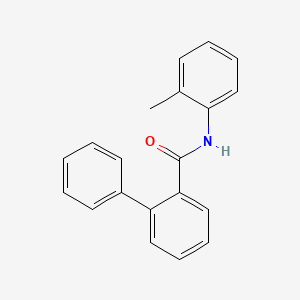![molecular formula C13H13ClN2OS B4094037 2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094037.png)
2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine
Overview
Description
2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a 2-(2-chloro-4-methylphenoxy)ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine typically involves the reaction of 2-chloro-4-methylphenol with 2-chloroethylsulfanyl pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloro-4-methylphenoxy)ethylthio]pyrimidine
- 2-[2-(2-Chloro-4-methylphenoxy)ethylsulfonyl]pyrimidine
- 2-[2-(2-Chloro-4-methylphenoxy)ethylamino]pyrimidine
Uniqueness
2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 2-(2-chloro-4-methylphenoxy)ethylsulfanyl group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCMGQZFJRUBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093956.png)
![3-fluoro-N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093964.png)
![4-methyl-N-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093974.png)
![1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093976.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4093985.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4093997.png)
![1-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094006.png)
![N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4094010.png)

![N-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4094021.png)
![N-[2-(4-benzylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094025.png)
![ethyl 4-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzoate](/img/structure/B4094030.png)
![N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4094045.png)
